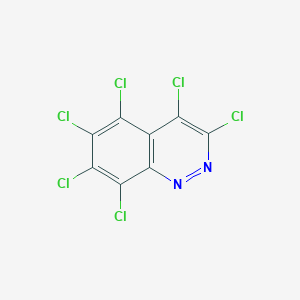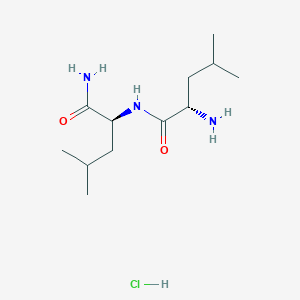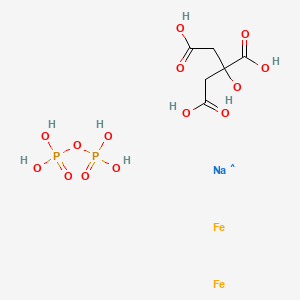
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt with iron(3+) (diphosphate) (1:) is a complex compound that combines the properties of citric acid derivatives and iron phosphates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) typically involves the reaction of citric acid with iron(3+) salts and sodium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where citric acid, iron(3+) chloride, and sodium phosphate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the formation of the complex. The product is subsequently purified through filtration and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can undergo redox reactions, where it is reduced to iron(2+).
Substitution: The sodium ions can be replaced by other cations in exchange reactions.
Complexation: The citric acid moiety can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for substitution and complexation reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new metal-citrate complexes.
Aplicaciones Científicas De Investigación
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) has several scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of certain pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to chelate metal ions, particularly iron. The citric acid moiety binds to iron ions, forming stable complexes that can be transported or utilized in various biochemical pathways. The iron(3+) component can participate in redox reactions, influencing cellular processes that depend on iron availability.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: A simpler analog that also acts as a chelating agent but lacks the iron component.
Ferric Ammonium Citrate: Another iron-citrate complex used in similar applications.
Iron(3+) Phosphate: A compound that shares the phosphate component but lacks the citric acid moiety.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron(3+) sodium salt (1:1:1), mixt. with iron(3+) (diphosphate) (1:) is unique due to its combination of citric acid, iron, and phosphate components, which confer distinct properties such as enhanced chelation and redox activity. This makes it particularly useful in applications requiring both metal binding and redox capabilities.
Propiedades
Fórmula molecular |
C6H12Fe2NaO14P2 |
|---|---|
Peso molecular |
504.78 g/mol |
InChI |
InChI=1S/C6H8O7.2Fe.Na.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;1-8(2,3)7-9(4,5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
YJLZWPDZWQDBKH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)OP(=O)(O)O.[Na].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


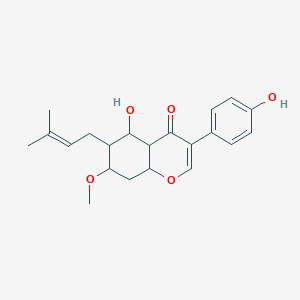
![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)
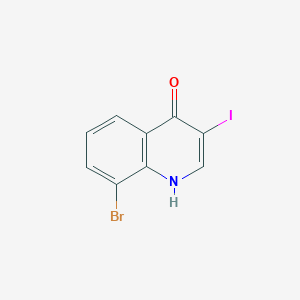


![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)
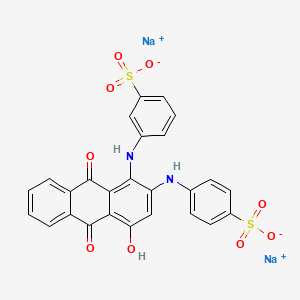

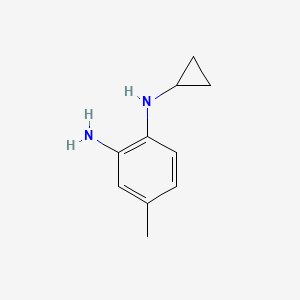
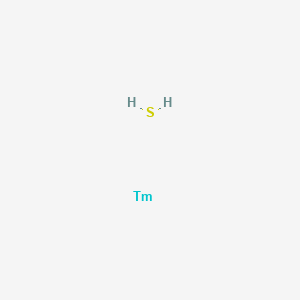
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
